N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide

Cystic Fibrosis Chloride Channel CFTR

Procure high-purity (≥97%) CAS 312-57-2, the definitive CFTRinh-172 tool compound. The 4-fluoro/4-chloro substitution pattern is critical for maintaining Ki=300nM CFTR inhibition and carbonic anhydrase binding; generic analogs alter selectivity and potency. Ideal as a validated reference standard or a lipophilic scaffold for halogenated sulfonamide SAR libraries. Confirm batch-to-batch consistency.

Molecular Formula C12H9ClFNO2S
Molecular Weight 285.72 g/mol
CAS No. 312-57-2
Cat. No. B1597351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chlorophenyl)-4-fluorobenzenesulfonamide
CAS312-57-2
Molecular FormulaC12H9ClFNO2S
Molecular Weight285.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)Cl
InChIInChI=1S/C12H9ClFNO2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H
InChIKeyDFVHRDLVQACADE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide (CAS 312-57-2) Technical Procurement Overview for Cystic Fibrosis and Carbonic Anhydrase Research


N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide (CAS 312-57-2) is an organic compound belonging to the sulfonamide class, characterized by a sulfonamide group bridging a 4-chlorophenyl moiety and a 4-fluorophenyl ring . The presence of halogen substituents at both para positions distinguishes it from non-halogenated or mono-halogenated sulfonamide analogs, conferring specific physicochemical properties and biological target engagement profiles . This compound is recognized in the research community as CFTRinh-172, a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, and is also structurally related to fluorinated benzenesulfonamide derivatives investigated as carbonic anhydrase (CA) inhibitors [1].

Why Generic Substitution of N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide (CAS 312-57-2) Is Not Advisable in Research


Substituting N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide with a generic sulfonamide or even a close structural analog introduces significant risk of altered biological activity, target selectivity, and physicochemical behavior. The specific combination of 4-chloro and 4-fluoro substituents is not arbitrary; the electron-withdrawing fluorine atom on the benzenesulfonamide ring modulates the pKa of the sulfonamide group, directly impacting its binding affinity to metalloenzymes such as carbonic anhydrases . Simultaneously, the 4-chlorophenyl moiety contributes to the overall lipophilicity (LogP ~4.43) [1], which governs membrane permeability and distribution in cellular and in vivo models. Replacing either substituent—for instance, using an unsubstituted phenyl or a mono-fluorinated analog—will alter the compound‘s Ki/IC50 values, its isoform selectivity profile, and its reversible inhibition kinetics, thereby compromising the reproducibility and interpretability of research outcomes in CFTR or CA-focused studies .

N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide (CAS 312-57-2) Quantitative Differentiation Evidence Versus Comparators


Dual Target Engagement: CFTR Channel Inhibition Versus Generic Sulfonamide Antibacterial Activity

N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide (also designated CFTRinh-172) demonstrates a specific, voltage-independent inhibition of the CFTR chloride channel with a Ki of 300 nM . In contrast, close structural analogs lacking the 4-fluoro substitution, such as N-(4-chlorophenyl)benzenesulfonamide (CAS 4750-28-1), are primarily investigated for antibacterial activity via folic acid synthesis inhibition rather than CFTR channel blockade . This functional divergence mandates the selection of CAS 312-57-2 for ion transport studies.

Cystic Fibrosis Chloride Channel CFTR

Fluorine-Mediated Electronic Modulation of Carbonic Anhydrase Binding Compared to Non-Fluorinated Sulfonamides

The incorporation of a fluorine atom on the benzenesulfonamide ring of CAS 312-57-2 enhances its potential as a carbonic anhydrase (CA) inhibitor. Patent literature (EP2914583) explicitly identifies fluorinated benzenesulfonamides as a distinct class of CA inhibitors, with the fluorine substituent lowering the pKa of the sulfonamide group via electron-withdrawal, thereby increasing binding affinity to the zinc ion in the CA active site [1]. Non-fluorinated analogs lack this electronic tuning. The predicted pKa for CAS 312-57-2 is 7.31 ± 0.10 , which positions it favorably for physiological pH interactions compared to unsubstituted benzenesulfonamides with higher pKa values.

Carbonic Anhydrase Enzyme Inhibition Fluorinated Compounds

Lipophilicity-Driven Permeability Differentiation from Polar Sulfonamide Derivatives

The predicted LogP of N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide is 4.4337 [1]. This moderate to high lipophilicity, conferred by the combined chloro- and fluoro-substituents, distinguishes it from more polar sulfonamide derivatives (e.g., primary sulfonamides with LogP < 1) that exhibit poor membrane permeability. This property is directly relevant for cellular assays and in vivo studies where passive diffusion across lipid bilayers is required. The compound’s LogP value enables sufficient partitioning into cellular membranes, whereas more polar analogs may require active transport or remain extracellular.

ADME LogP Cell Permeability

Synthetic Accessibility and Purity Benchmark for Halogenated Sulfonamide Library Synthesis

N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide is synthesized via a straightforward nucleophilic substitution between 4-chloroaniline and 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine . This synthetic route is well-established and yields the product in high purity; HPLC analysis has demonstrated a purity of 97.3% for a synthesized batch . This level of purity and the reproducible synthesis make it a reliable building block or reference standard. In contrast, more complex sulfonamide analogs with additional substituents may require multi-step syntheses with lower overall yields and more challenging purification, increasing both cost and supply chain uncertainty.

Medicinal Chemistry Synthesis Quality Control

Optimal Research Application Scenarios for Procuring N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide (CAS 312-57-2)


Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Inhibition Studies

This compound is the established small molecule tool CFTRinh-172, essential for pharmacological studies of CFTR chloride channel function. It is used to block CFTR-mediated ion transport in epithelial cell models and isolated tissue preparations, with a Ki of 300 nM. Procurement of CAS 312-57-2 (or its synonym CAS 307510-92-5) ensures consistency with decades of published CFTR research .

Carbonic Anhydrase Inhibitor Probe Development

As a fluorinated benzenesulfonamide, CAS 312-57-2 serves as a valuable scaffold for developing carbonic anhydrase (CA) inhibitors. The fluorine atom enhances binding affinity by lowering the sulfonamide pKa, a feature specifically protected and claimed in patent literature (EP2914583) for therapeutic applications in cancer and glaucoma . Researchers can use this compound as a reference standard when evaluating novel fluorinated sulfonamide libraries for CA isoform selectivity.

Medicinal Chemistry: Halogenated Sulfonamide Scaffold Synthesis

Due to its straightforward single-step synthesis and high achievable purity (97.3% by HPLC), N-(4-Chlorophenyl)-4-fluorobenzenesulfonamide is an ideal starting material or intermediate for generating diverse sulfonamide libraries . The presence of both chloro and fluoro substituents provides two distinct handles for further derivatization via cross-coupling reactions, enabling rapid exploration of structure-activity relationships (SAR) in drug discovery programs.

Cell Permeability and ADME Model Compound

With a predicted LogP of 4.43, this compound exhibits sufficient lipophilicity to passively diffuse across cell membranes, distinguishing it from more polar sulfonamide drugs. It can be employed as a model compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayer studies to benchmark the permeability characteristics of halogenated aromatic sulfonamides . This is particularly useful for validating in silico ADME prediction models.

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